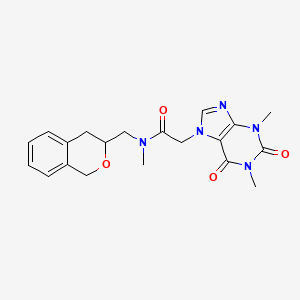

4-Chloro-2-(2-chloroacetamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-(2-chloroacetamido)benzoic acid, also known as CBA, is a cell penetrant, potent, and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor . It does not show significant activity against other TRPM members such as TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, TRPV6 . It is reported as a key intermediate in the synthesis of a series of Matijing-Su (MTS) derivatives .

Synthesis Analysis

The synthesis of 4-Chloro-2-(2-chloroacetamido)benzoic acid has been reported . It can be synthesized starting from benzocaine . The resultant product was synthesized by refluxing the intermediate with benzoil along with tetrahydrofuran and hydrochloric acid for about 4 to 6 hours at 600°C. It was then neutralized by the addition of alkali NaOH solution, resulting in the formation of a white precipitate .Molecular Structure Analysis

The molecular formula of 4-Chloro-2-(2-chloroacetamido)benzoic acid is C9H8ClNO3 . It has an average mass of 213.618 Da and a monoisotopic mass of 213.019272 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-(2-chloroacetamido)benzoic acid include a melting point of 172-173°C . It has a molar refractivity of 52.3±0.3 cm³ . The compound has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Chloro-2-(2-chloroacetamido)benzoic acid:

Pharmaceutical Intermediates

4-Chloro-2-(2-chloroacetamido)benzoic acid is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that form the backbone of many drugs, particularly those targeting bacterial infections and inflammatory conditions .

Antimicrobial Agents

This compound has shown potential in the development of antimicrobial agents. Its chloroacetamido group can interact with bacterial enzymes, inhibiting their function and thus preventing bacterial growth. This makes it a valuable candidate in the fight against antibiotic-resistant bacteria .

Chemical Synthesis

In organic chemistry, 4-Chloro-2-(2-chloroacetamido)benzoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the introduction of various functional groups, facilitating the creation of diverse chemical entities for research and industrial applications .

Biochemical Research

Researchers utilize this compound in biochemical studies to understand enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it useful in elucidating the structure and function of biological macromolecules .

Material Science

In material science, 4-Chloro-2-(2-chloroacetamido)benzoic acid is employed in the development of new materials with specific properties. For instance, it can be used to create polymers with enhanced thermal stability and resistance to chemical degradation, which are essential for high-performance materials .

Agricultural Chemistry

This compound is also explored in agricultural chemistry for the development of new pesticides and herbicides. Its chemical structure allows it to interfere with the metabolic processes of pests and weeds, providing an effective means of crop protection .

Environmental Science

Environmental scientists study this compound to understand its behavior and impact in the environment. Its persistence and potential toxicity are of interest in assessing environmental risks and developing strategies for pollution control and remediation.

Sigma-Aldrich ChemicalBook MilliporeSigma Enamine Biosynth ChemicalBook : Sigma-Aldrich : Enamine

Mécanisme D'action

Target of Action

The primary target of 4-Chloro-2-(2-chloroacetamido)benzoic acid is TMEM206 . TMEM206 is a protein that mediates currents in cells .

Mode of Action

4-Chloro-2-(2-chloroacetamido)benzoic acid interacts with TMEM206 by inhibiting its mediated currents . This interaction results in a change in the function of TMEM206, affecting its ability to mediate currents within cells .

Biochemical Pathways

The inhibition of TMEM206 by 4-Chloro-2-(2-chloroacetamido)benzoic acid affects the biochemical pathways associated with current mediation in cells

Result of Action

The molecular and cellular effects of 4-Chloro-2-(2-chloroacetamido)benzoic acid’s action primarily involve the inhibition of TMEM206 mediated currents . This can potentially affect various cellular processes that rely on these currents.

Action Environment

The efficacy and stability of 4-Chloro-2-(2-chloroacetamido)benzoic acid can be influenced by environmental factors such as pH. For instance, its inhibitory efficacy is limited at pH 6.0, but it is a potent inhibitor for functional studies at pH 4.5 . This suggests that the action environment plays a significant role in the effectiveness of 4-Chloro-2-(2-chloroacetamido)benzoic acid.

Safety and Hazards

Propriétés

IUPAC Name |

4-chloro-2-[(2-chloroacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3/c10-4-8(13)12-7-3-5(11)1-2-6(7)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBUFMHSXZTGPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)CCl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(2-chloroacetamido)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2513532.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride](/img/structure/B2513534.png)

![4-[3-(2-chloropyridin-3-yl)prop-2-enoyl]-N-methylbenzene-1-sulfonamide](/img/structure/B2513540.png)

![5-[1-(5-Bromofuran-2-carbonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2513541.png)

![2-chloro-6-fluoro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2513542.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2513545.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2513546.png)

![2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester](/img/structure/B2513548.png)